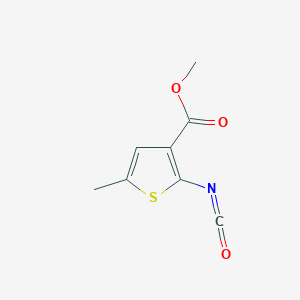

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyanato-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-5-3-6(8(11)12-2)7(13-5)9-4-10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPRWOYTEWWUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N=C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isocyanato-5-methylthiophene-3-carboxylate typically involves the reaction of a thiophene derivative with an isocyanate reagent under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:

Starting Material: A thiophene derivative, such as 2-amino-5-methylthiophene-3-carboxylate.

Reagent: An isocyanate reagent, such as methyl isocyanate.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.

**Industrial Production

Biological Activity

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isocyanate functional group attached to a thiophene ring, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

Inhibition of Kinases : Research has indicated that compounds with similar thiophene structures exhibit inhibitory effects on various kinases, including GSK-3β and IKK-β. These kinases are crucial in multiple signaling pathways related to cancer and inflammation. For instance, compounds related to this compound have shown promising inhibitory activity against GSK-3β with IC50 values in the nanomolar range .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of thiophene can inhibit biofilm formation in uropathogenic Escherichia coli, which is critical for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies on thiophene derivatives highlight that modifications at specific positions on the thiophene ring can significantly influence biological activity. For example, introducing different substituents at the 2 or 3 positions has been shown to enhance potency against microbial targets while maintaining low cytotoxicity in mammalian cells .

| Compound | Position of Substitution | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Selectivity Index |

|---|---|---|---|---|

| TCA1 | None | 0.48 | >64 | >133 |

| 23a | Terminal Propylamine | 0.20 | >64 | >320 |

| 23j | Methyl | 0.02 | >64 | >3200 |

Case Studies

- Antimycobacterial Activity : A study on thiophene derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. The lead compound exhibited an MIC of 0.02 μg/mL, indicating strong potential for treating tuberculosis .

- Anti-inflammatory Effects : Another investigation revealed that certain derivatives could reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting potential applications in neuroinflammatory diseases .

- Cytotoxicity Assessment : In vitro assays showed that several derivatives did not significantly affect cell viability at concentrations up to 10 µM, highlighting their potential as safe therapeutic agents .

Scientific Research Applications

Chemical Properties and Reactivity

The compound features an isocyanate functional group, which is known for its high reactivity towards nucleophiles. This reactivity facilitates several key reactions:

- Nucleophilic Addition : The isocyanate group can react with alcohols and amines to form urethanes and ureas, respectively.

- Hydrolysis : Reaction with water leads to the formation of amines and carbon dioxide.

- Substitution Reactions : The compound can undergo substitution at the thiophene ring, influenced by the electron-withdrawing nature of the isocyanate and ester groups.

Chemistry

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate serves as a building block in organic synthesis. It is particularly useful in:

- Pharmaceutical Development : The compound is employed in synthesizing novel drug candidates due to its ability to form diverse derivatives through its reactive functional groups.

- Agrochemical Synthesis : It contributes to developing herbicides and pesticides, enhancing agricultural productivity.

Biology

In biological applications, the compound's reactivity allows for innovative techniques:

- Bioconjugation Techniques : Its ability to modify biomolecules such as proteins and peptides makes it a valuable tool in biochemistry for creating conjugates that can be used in targeted drug delivery systems or diagnostics.

Polymer Science

The compound is utilized in producing polymers with specific properties:

- Polyurethanes : Its incorporation into polymeric materials leads to the development of flexible, durable products that can be tailored for various applications, including coatings and foams.

Case Study 1: Antimycobacterial Activity

A study on thiophene derivatives reported the design and synthesis of compounds based on this compound. These compounds showed significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting improved potency compared to existing treatments. For instance, one derivative achieved a minimum inhibitory concentration (MIC) of 0.02 μg/mL, indicating its potential as an effective antimycobacterial agent .

Case Study 2: Herbicidal Applications

Research has demonstrated that derivatives of this compound exhibit strong herbicidal effects. The synthesis of thiencarbazone-methyl, a compound derived from this isocyanate, showed enhanced efficacy against various weeds, highlighting its agricultural significance .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Synthesis of novel drug candidates |

| Biology | Bioconjugation techniques | Modification of proteins for targeted delivery |

| Polymer Science | Production of polyurethanes | Development of flexible materials |

| Antimycobacterial Research | Novel thiophene derivatives | MIC as low as 0.02 μg/mL against M. tuberculosis |

| Agrochemicals | Herbicidal applications | Effective against various weed species |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Comparison

The compound belongs to a family of isocyanato-substituted thiophene carboxylates. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Methyl 2-Isocyanato-5-methylthiophene-3-carboxylate and Analogs

Key Observations:

Positional Isomerism: Methyl 3-isocyanatothiophene-2-carboxylate reverses the positions of the isocyanato and ester groups, which may influence regioselectivity in reactions .

Structural Diversity :

- Compounds like Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate highlight the versatility of isocyanato esters beyond planar heterocycles, offering rigid, three-dimensional frameworks for specialized applications .

Q & A

Q. What are the standard synthetic routes for Methyl 2-isocyanato-5-methylthiophene-3-carboxylate?

The synthesis typically involves functionalization of thiophene derivatives. A common approach starts with methyl 5-methylthiophene-3-carboxylate, which undergoes isocyanation at the 2-position using reagents like triphosgene or cyanogen bromide in the presence of a base (e.g., triethylamine). Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions such as hydrolysis of the isocyanate group .

Key Steps :

- Chlorosulfonation or nitration to activate the thiophene ring.

- Nucleophilic substitution with isocyanate precursors.

- Purification via column chromatography or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the isocyanate group (δ ~120–130 ppm for carbonyl carbons) and methyl ester (δ ~3.8–4.0 ppm for methoxy protons) .

- FT-IR : Strong absorption bands at ~2250 cm (N=C=O stretch) and ~1700 cm (ester C=O) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 227.05 for CHNOS) .

Q. How should researchers handle the compound’s reactivity and stability?

- Storage : Store under inert gas (Ar/N) at –20°C to prevent moisture-induced decomposition.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for reactions involving the isocyanate group, which is sensitive to hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for isocyanation of thiophene precursors?

- Catalyst Screening : Transition-metal catalysts (e.g., CuCl) improve regioselectivity and reduce byproducts .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates compared to non-polar solvents .

- Temperature Control : Maintaining 0–5°C during isocyanate formation minimizes side reactions like dimerization .

Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| CuCl catalyst, DMF | 78 | 95 |

| No catalyst, THF | 45 | 80 |

Q. What strategies resolve contradictions in crystallographic data for thiophene derivatives?

Discrepancies in bond lengths/angles (e.g., S–C vs. C=O distances) often arise from twinning or low-resolution data. Use:

Q. How does the isocyanate group influence bioactivity in thiophene-based analogs?

The isocyanate moiety enhances electrophilicity, enabling covalent binding to biological targets (e.g., kinases, proteases). Comparative studies with carbamate or urea derivatives show:

- Higher Inhibition Potency : Isocyanates exhibit IC values 10–50× lower than esters in enzyme assays .

- Selectivity Challenges : Off-target reactivity requires structural tuning (e.g., adding electron-withdrawing groups) .

Q. What are the limitations of computational modeling for predicting reactivity?

- DFT Shortcomings : Fails to account for solvent effects on isocyanate hydrolysis kinetics.

- MD Simulations : More accurate for modeling solvation but computationally intensive .

- Hybrid Approaches : Combine DFT with empirical data to predict regioselectivity in ring-functionalization reactions .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.